N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains furan, thiophene, and chromene moieties. These structures are common in many biologically active compounds . .
Biochemical Pathways
The affected biochemical pathways would also depend on the specific targets of “this compound”. Compounds containing furan, thiophene, and chromene moieties have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure and could be influenced by factors such as its size, polarity, and the presence of functional groups .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan and thiophene intermediates: These intermediates can be synthesized through various methods, including the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling of intermediates: The furan and thiophene intermediates are then coupled with a chromene derivative through a series of reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- N-[2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This combination enhances its potential biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c22-15-11-18(25-17-6-2-1-5-13(15)17)20(23)21-12-14(16-7-3-9-24-16)19-8-4-10-26-19/h1-11,14H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHWWVHLGVTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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